gambogic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

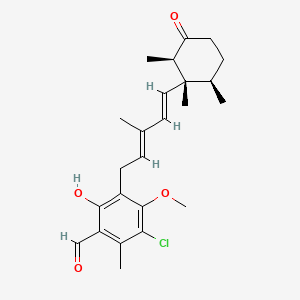

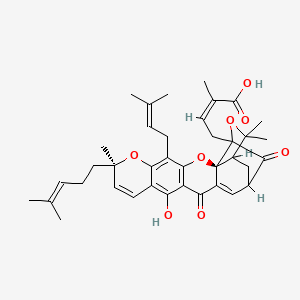

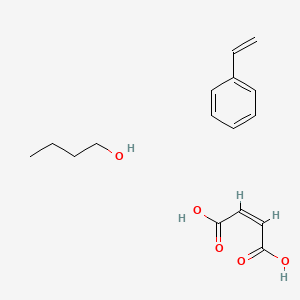

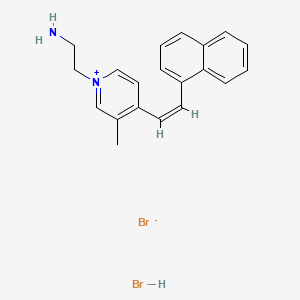

Gambogic acid is a naturally occurring compound extracted from the resin of the Garcinia hanburyi tree, native to Southeast Asia. This compound is known for its complex caged xanthone structure and exhibits promising antitumor properties . This compound has been the subject of extensive research due to its potential therapeutic applications, particularly in cancer treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gambogic acid can be synthesized through various methods, including solvent-assisted active loading technology. This method involves the use of water-miscible organic solvents to load poorly soluble drugs into liposomes . Another approach involves the encapsulation of this compound in layered double hydroxide (LDH) using ion exchange methods .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the resin of Garcinia hanburyi. The resin is collected, purified, and processed to isolate this compound in significant quantities .

Analyse Des Réactions Chimiques

Types of Reactions: Gambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions often involve isomeric changes in the molecule .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include isopentenyl diphosphate (IPP), farnesyl diphosphate (FPP), and various organic solvents . Reaction conditions typically involve specific temperatures and pH levels to facilitate the desired chemical transformations .

Major Products: The major products formed from the reactions of this compound include its C2 epimer, epi-gambogic acid, and other related compounds .

Applications De Recherche Scientifique

Gambogic acid has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a model compound for studying complex organic reactions and the synthesis of caged xanthone structures .

Biology: In biological research, this compound is investigated for its ability to inhibit gap junctional intercellular communication and its potential as an antibacterial agent .

Medicine: this compound is a promising candidate for cancer therapy due to its antiproliferative effects on various cancer cell lines. It is currently in phase II clinical trials as an antitumor and antiangiogenesis agent .

Industry: In the pharmaceutical industry, this compound is used in the development of novel drug delivery systems, such as core-shell nanoparticles, to improve its bioavailability and therapeutic efficacy .

Mécanisme D'action

Gambogic acid exerts its effects through multiple mechanisms:

Molecular Targets: It targets the transferrin receptor1 (TfR) and induces cell apoptosis without competing with the transferrin binding site . It also inhibits the pentose phosphate pathway by covalently binding to the 6-phosphogluconate dehydrogenase (6PGD) protein .

Pathways Involved: this compound suppresses the pentose phosphate pathway, leading to reduced cellular proliferation and increased apoptosis in cancer cells . It also inhibits gap junctional intercellular communication, which plays a role in its anticancer effects .

Comparaison Avec Des Composés Similaires

Gambogic acid is unique due to its complex caged xanthone structure and its multi-targeted approach in cancer therapy. Similar compounds include:

Neothis compound: Another component of gamboge resin with similar anticancer properties.

Retinoic Acid: Often used in combination with this compound for synergistic anticancer effects.

Carboxylic Acids: A broader class of compounds to which this compound belongs.

This compound stands out due to its ability to target multiple pathways and its potential for use in combination therapies to enhance anticancer efficacy .

Propriétés

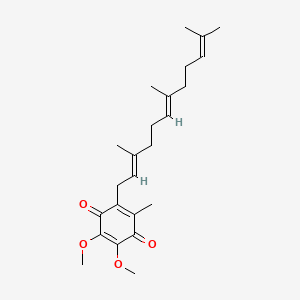

Formule moléculaire |

C38H44O8 |

|---|---|

Poids moléculaire |

628.7 g/mol |

Nom IUPAC |

(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23?,27?,36-,37?,38-/m1/s1 |

Clé InChI |

GEZHEQNLKAOMCA-PLUQQRNKSA-N |

SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |

SMILES isomérique |

CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |

SMILES canonique |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

gamboge acid gambogic acid gambogoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)